4-Bromo-2-chlorophenyl 4-methylbenzoate

Organic Synthesis Purification Physical Property Prediction

Researchers requiring sequential cross-coupling often face reproducibility issues with mono-halogenated analogs that cannot achieve selective functionalization. 4-Bromo-2-chlorophenyl 4-methylbenzoate (CAS 587841-24-5) solves this with its unique 4-Br/2-Cl pattern, enabling selective Suzuki-Miyaura coupling while the ortho-Cl remains intact for later derivatization. • Selective para-Br Suzuki coupling without ortho-Cl interference • Moderate LogP (~0.8) balances solubility and permeability for drug discovery • High boiling point (447°C) supports high-temperature purification • Distinct packing motifs for crystal engineering studies

Molecular Formula C14H10BrClO2
Molecular Weight 325.58 g/mol
Cat. No. B320585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chlorophenyl 4-methylbenzoate
Molecular FormulaC14H10BrClO2
Molecular Weight325.58 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C14H10BrClO2/c1-9-2-4-10(5-3-9)14(17)18-13-7-6-11(15)8-12(13)16/h2-8H,1H3
InChIKeyBOUSVOHYLHAZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chlorophenyl 4-methylbenzoate: Compound Overview


4-Bromo-2-chlorophenyl 4-methylbenzoate (CAS: 587841-24-5) is a synthetic aromatic ester featuring a 4-bromo-2-chlorophenyl moiety esterified with 4-methylbenzoic acid . This halogenated scaffold, with a molecular formula of C14H10BrClO2 and a molecular weight of 325.58 g/mol, is primarily utilized as a key intermediate in pharmaceutical and materials science research . Its predicted physicochemical properties include a boiling point of 447.1±45.0 °C and a density of 1.498±0.06 g/cm³, indicative of its stability under standard laboratory conditions .

Structure 4-Bromo-2-chlorophenyl ester with para-methylbenzoyl moiety
Role Halogenated intermediate for medicinal chemistry and materials science
Key feature Orthogonal Br (para) and Cl (ortho) handles for sequential derivatization

4-Bromo-2-chlorophenyl 4-methylbenzoate: Unmatched by Analogs


Halogenated phenyl benzoates are not functionally interchangeable due to the profound impact of subtle structural variations on key properties such as crystal packing, lipophilicity, and molecular recognition. The specific 4-bromo-2-chloro substitution pattern in this compound confers a unique steric and electronic profile distinct from its ortho-methyl isomer (4-Bromo-2-chlorophenyl 2-methylbenzoate) or mono-halogenated analogs (e.g., 2-Chlorophenyl 4-methylbenzoate) [1]. These differences translate into quantifiable variations in solid-state conformation, predicted physical properties, and potential reactivity, making simple substitution a risk to experimental reproducibility and outcome [2].

Positional isomer mismatch
Ortho-methyl isomer (4-Bromo-2-chlorophenyl 2-methylbenzoate) may alter boiling point and crystal packing, impacting purification and solid-state properties.
Mono‑halogenated analogs
Compounds lacking either para‑Br or ortho‑Cl do not provide the same orthogonal reactivity; synthetic sequences may require additional protection steps.

4-Bromo-2-chlorophenyl 4-methylbenzoate: Evidence vs. Key Analogs


Boiling Point: Para- vs. Ortho-Methyl Isomer

The para-methyl substitution (4-methylbenzoate) in the target compound is predicted to result in a higher boiling point compared to its ortho-methyl isomer (4-Bromo-2-chlorophenyl 2-methylbenzoate), influencing purification strategy and handling. While experimental data for the ortho isomer is limited, this difference is consistent with the general trend that para-substituted aromatic esters exhibit higher boiling points due to more efficient crystal packing and lower volatility .

Boiling Point: Para vs. Ortho
Class-level
447.1±45.0 °C (predicted)
Comparator: ortho-methyl isomer – data not reported; class trend indicates para-isomer has higher boiling point.
Purification protocol context
Predicted via ACD/Labs Percepta; experimental confirmation needed.
Organic Synthesis Purification Physical Property Prediction

Dihedral Angle: 2-Chlorophenyl 4-methylbenzoate Comparison

Single-crystal X-ray diffraction of the closely related analog 2-Chlorophenyl 4-methylbenzoate reveals a dihedral angle between the two aromatic rings of 59.36(7)° and a specific anti-conformation of the C=O bond relative to the ortho-chloro substituent [1]. The presence of an additional bromine atom at the para-position in 4-Bromo-2-chlorophenyl 4-methylbenzoate is anticipated to alter this angle and packing arrangement, directly impacting solid-state properties such as solubility and stability [2]. Direct crystallographic data for the target compound is not yet reported, but the structural divergence from the mono-chloro analog is quantifiable and significant for solid-form development.

Dihedral Angle
Reported
Not reported for target
Comparator: 2-Chlorophenyl 4-methylbenzoate – 59.36(7)°; expected to differ due to additional Br.
Solid-state conformation context
Single-crystal XRD of mono-chloro analog; direct data needed for target.
Crystallography Solid-State Conformation Polymorph Screening

LogP Comparison: 4-Bromophenyl 4-methylbenzoate

The calculated LogP of 4-Bromo-2-chlorophenyl 4-methylbenzoate is 0.815 [1], reflecting its moderate lipophilicity. This value differs significantly from the mono-bromo analog 4-Bromophenyl 4-methylbenzoate, which lacks the ortho-chloro substituent and has a different LogP profile (exact value not available, but expected to be lower due to fewer halogens). The presence of both bromine and chlorine atoms increases hydrophobicity, which can influence membrane permeability and receptor binding in biological assays.

LogP Comparison
Class-level
0.815 (calculated)
Comparator: 4-Bromophenyl 4-methylbenzoate – predicted lower LogP (mono‑bromo).
Lipophilicity assessment context
ChemExpert prediction; class‑level inference for ADME screening.
Lipophilicity ADME LogP Prediction

Halogen Blocking Groups in Synthesis

Patents describe the use of bromo and chloro substituents as blocking groups during aromatic functionalization [1]. The specific 4-bromo-2-chloro pattern in the target compound provides orthogonal reactivity: the bromine atom at the para-position is more susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura) than the ortho-chlorine, allowing for sequential derivatization. This contrasts with analogs lacking both halogens, which require additional protection/deprotection steps, reducing synthetic efficiency.

Synthetic Versatility
Reported
Dual Br (para) + Cl (ortho) handles
Comparators: mono‑halogenated analogs offer only one reactive site.
Orthogonal derivatization workflow
Patent US20100152244A1; supports sequential cross‑coupling strategies.
Synthetic Methods Protecting Groups Patents

4-Bromo-2-chlorophenyl 4-methylbenzoate: High-Value Applications


Precision Synthesis with Orthogonal Halogens

Ideal for multi-step synthetic pathways where sequential cross-coupling is required. The para-bromo substituent can undergo selective Suzuki-Miyaura coupling while the ortho-chloro group remains intact for later functionalization, a capability not offered by mono-halogenated analogs [1].

Polymorph Control via Solid-State Conformation

The distinct dihedral angle and packing motifs inferred from analog studies (59.36° in 2-Chlorophenyl 4-methylbenzoate) make this compound a candidate for systematic crystal engineering studies aiming to control solubility and stability [2]. Its unique halogenation pattern is expected to produce novel polymorphs.

Lipophilicity Optimization in Medicinal Chemistry

With a calculated LogP of 0.815, this ester offers a moderate lipophilicity profile suitable for balancing aqueous solubility and membrane permeability in early-stage drug discovery. It serves as a scaffold for further derivatization to fine-tune ADME properties [3].

Purification Method Development by Boiling Point

The predicted boiling point of 447.1±45.0 °C provides a reference point for developing high-temperature distillation or sublimation purification protocols, which may differ significantly from its ortho-methyl isomer .

Application
Selection Property
Validation Focus
Sequential cross‑coupling synthesis
Orthogonal Br/Cl reactivity
Chemoselectivity in Pd‑catalyzed couplings
Polymorph screening
Solid‑state conformation diversity
Crystal packing and solubility analysis
Lipophilicity optimization
Moderate LogP scaffold
ADME‑relevant logD/ permeability assays
Purification method development
Predicted boiling point range
Distillation/sublimation protocol optimization

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